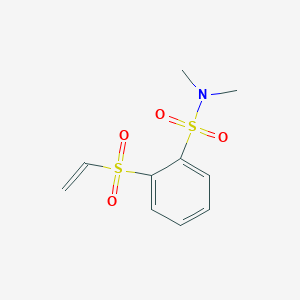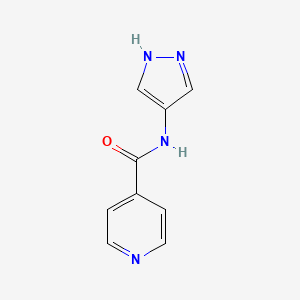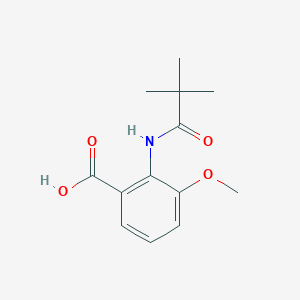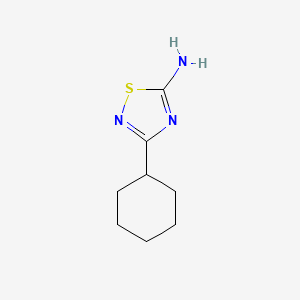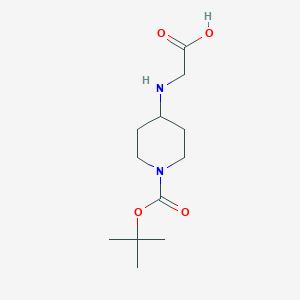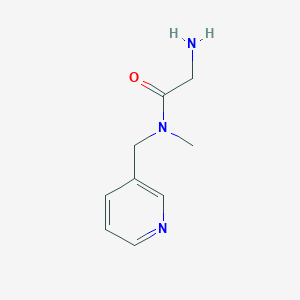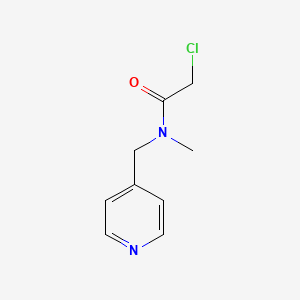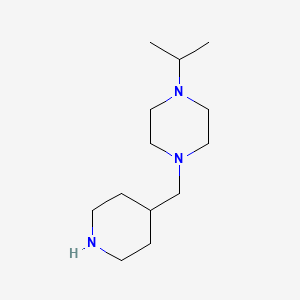
1-(1-methylethyl)-4-(4-piperidinylmethyl)Piperazine
Overview
Description
1-(1-methylethyl)-4-(4-piperidinylmethyl)Piperazine, also known as MEP, is a chemical compound that has been widely studied for its potential applications in scientific research. MEP belongs to the family of piperazine compounds and has been found to have a range of interesting properties that make it a valuable tool in various fields of study.
Mechanism of Action
The exact mechanism of action of 1-(1-methylethyl)-4-(4-piperidinylmethyl)Piperazine is not fully understood, but it is believed to act as a partial agonist at both dopamine and serotonin receptors in the brain. This activity may be responsible for the compound's effects on behavior and cognition, as well as its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the enhancement of cognitive function, and the reduction of drug-seeking behavior. These effects are thought to be related to the compound's activity at dopamine and serotonin receptors in the brain.
Advantages and Limitations for Lab Experiments
1-(1-methylethyl)-4-(4-piperidinylmethyl)Piperazine has a number of advantages as a research tool, including its ability to selectively target dopamine and serotonin receptors, its relatively low toxicity, and its ease of synthesis. However, there are also some limitations to its use, including the need for careful dosing and the potential for side effects in some animal models.
Future Directions
There are many potential future directions for research on 1-(1-methylethyl)-4-(4-piperidinylmethyl)Piperazine, including studies on its potential therapeutic applications in the treatment of addiction and other neurological disorders. Other areas of interest include the development of new synthetic methods for this compound and the exploration of its effects on other neurotransmitter systems in the brain.
Scientific Research Applications
1-(1-methylethyl)-4-(4-piperidinylmethyl)Piperazine has been used in a number of scientific studies, including research on the central nervous system, drug addiction, and behavioral neuroscience. In these studies, this compound has been shown to have a range of effects, including the modulation of dopamine and serotonin levels in the brain, as well as the ability to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
1-(piperidin-4-ylmethyl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-12(2)16-9-7-15(8-10-16)11-13-3-5-14-6-4-13/h12-14H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAZRBRPVHRGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol](/img/structure/B3214800.png)

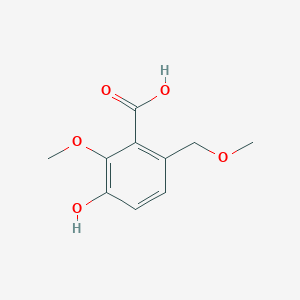
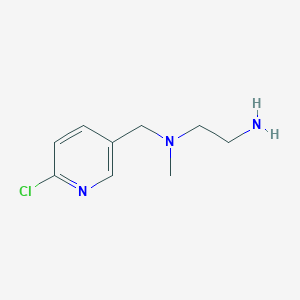
![N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide hydrochloride](/img/structure/B3214826.png)
